tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate
Overview
Description
“tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate” is a complex organic compound. It contains a tert-butyl group, which is a simple hydrocarbon moiety used in various chemical transformations . This compound also includes a carbamate group, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of tert-butyl esters, such as the one in this compound, has been developed using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butyl group and a carbamate group. The tert-butyl group is known for its unique reactivity pattern elicited by its crowded structure . The carbamate group is used in the synthesis of various organic compounds .Chemical Reactions Analysis
The tert-butyl group in this compound is known for its unique reactivity pattern. It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The carbamate group is used in palladium-catalyzed synthesis of N-Boc-protected anilines .Scientific Research Applications
Synthesis and Application in Protease Inhibitors
Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. This compound was used to develop a potent β-secretase inhibitor, showcasing its potential in the synthesis of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Synthesis Techniques
Li, Mei, Gao, Li, Yan, and Che (2015) highlight an efficient chiral inversion key step in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. This synthesis has advantages in terms of simplicity, cost efficiency, and yield, highlighting the practical aspects of producing this compound in a laboratory setting (Li et al., 2015).
Catalytic Epoxidation in Synthesis
Qiu, Xia, and Sun (2019) report on a catalytic epoxidation reaction involving tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate. This process is an important step in the synthesis of carfilzomib, a therapeutic agent, demonstrating the compound's role in medicinal chemistry (Qiu, Xia, & Sun, 2019).
Metalation and Alkylation Studies
Sieburth, Somers, and O'hare (1996) explored the metalation and reaction of tert-butyl carbamate derivatives with electrophiles. This study is significant for understanding the chemical reactivity and potential applications of such compounds in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Role in Synthetic Organic Chemistry
Jasch, Höfling, and Heinrich (2012) discuss the use of tert-butyl phenylazocarboxylates, a related class of compounds, as versatile building blocks in synthetic organic chemistry. This indicates the broader category of tert-butyl carbamates' significance in complex organic syntheses (Jasch, Höfling, & Heinrich, 2012).
properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXVEDFRLNRJZ-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375927 | |
Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
92085-96-6 | |
Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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